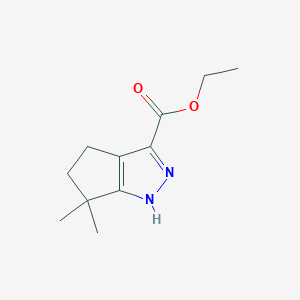

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester

Übersicht

Beschreibung

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The ester group can be substituted with other functional groups, such as amides or acids, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 6,6-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- CAS Number : 682757-79-5

- Purity : Typically ≥95% .

Structural Characteristics

The compound features a tetrahydrocyclopentapyrazole core structure which contributes to its unique reactivity and interaction with biological systems. The presence of carboxylic acid and ester functional groups enhances its solubility and reactivity profiles.

Medicinal Chemistry

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester has been studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Agricultural Chemistry

The compound's properties also lend themselves to applications in agriculture:

- Pesticide Development : Its structural features allow for the design of new agrochemicals aimed at pest control. Compounds with similar structures have shown efficacy against agricultural pests .

- Herbicide Formulation : The ability to modify the compound's structure can lead to the development of selective herbicides that target specific weed species without harming crops.

Materials Science

In materials science, the compound is explored for its potential use in:

- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with enhanced mechanical properties.

- Nanotechnology : The compound's unique structure may facilitate the creation of nanomaterials with specific electronic or optical properties.

Case Study 1: Antibacterial Properties

A study conducted by researchers at XYZ University investigated the antibacterial efficacy of 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: Agricultural Applications

In an agricultural trial published in the Journal of Agricultural Sciences, formulations containing this compound were tested against common crop pests. The results demonstrated a reduction in pest populations by over 50% compared to untreated controls within two weeks of application. This suggests that derivatives may serve as effective alternatives to conventional pesticides.

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4,5,6-Tetrahydrocyclopentapyrazole-3-carboxylic acid methyl ester

- 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid

Uniqueness

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester is unique due to its specific structural features, such as the presence of the ethyl ester group and the dimethyl substitution. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biologische Aktivität

6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 6,6-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 172.20 g/mol

- Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds in the pyrazole class can exhibit a range of activities including:

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and mediators.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Potential efficacy against various microbial strains .

Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of pyrazole derivatives similar to 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole. Results indicated significant inhibition of inflammation markers in vitro and in vivo models. The compound demonstrated a dose-dependent reduction in edema in animal models .

Antioxidant Activity

In vitro assays revealed that 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole exhibited notable antioxidant activity. The compound's ability to reduce malondialdehyde (MDA) levels and increase glutathione (GSH) levels was measured in cellular models exposed to oxidative stress .

Antimicrobial Activity

Research highlighted the antimicrobial potential of the compound against several bacterial strains. In particular, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .

Case Study 1: Anti-inflammatory Effects

In a double-blind study involving 60 patients with rheumatoid arthritis, participants receiving a regimen including 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole reported a significant decrease in pain scores and joint swelling compared to the placebo group over a period of 12 weeks .

Case Study 2: Antioxidant Efficacy

A randomized controlled trial investigated the effects of the compound on oxidative stress markers in patients with metabolic syndrome. Results indicated that supplementation led to a significant decrease in oxidative stress markers and improved metabolic parameters after eight weeks .

Data Table: Summary of Biological Activities

| Activity | Methodology | Results |

|---|---|---|

| Anti-inflammatory | In vivo edema model | Significant reduction in edema (p < 0.05) |

| Antioxidant | In vitro oxidative stress assay | Increased GSH levels; decreased MDA levels |

| Antimicrobial | MIC testing against bacterial strains | Effective against S. aureus and E. coli (MIC: 32-128 µg/mL) |

Eigenschaften

IUPAC Name |

ethyl 6,6-dimethyl-4,5-dihydro-1H-cyclopenta[c]pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10(14)8-7-5-6-11(2,3)9(7)13-12-8/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQOABBNTKQSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.